N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine
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Overview
Description
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine is a chemical compound with the molecular formula C11H19N3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyridine ring, which is a six-membered aromatic ring with one nitrogen atom, and a propanediamine moiety, which consists of a three-carbon chain with two amine groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine typically involves the reaction of 3-pyridinecarboxaldehyde with 1,3-propanediamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, alkoxides, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted derivatives of this compound .
Scientific Research Applications
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The pyridine ring and amine groups play crucial roles in binding to the active sites of enzymes or receptors, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
N1-Ethyl-N3-(3-pyridinylmethyl)-1,3-propanediamine: Similar in structure but with an ethyl group instead of a propanediamine moiety.
N-Methyl-1-(3-pyridinyl)-1-propanamine: Contains a methyl group and a propanamine moiety.
N-(1-(2-Pyridinyl)ethyl)-1,3-propanediamine: Similar structure with a different substitution pattern on the pyridine ring.
Uniqueness
N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine is unique due to its specific substitution pattern and the presence of both pyridine and propanediamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
CAS No. |
100553-72-8 |
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Molecular Formula |
C10H17N3 |
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N'-(1-pyridin-3-ylethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-9(13-7-3-5-11)10-4-2-6-12-8-10/h2,4,6,8-9,13H,3,5,7,11H2,1H3 |
InChI Key |
JTBZQYNIJDXMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=CC=C1)NCCCN |
Origin of Product |
United States |
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